2-(2-Chlorophenyl)-2-hydroxyacetonitrile
CAS No.: 13312-84-0
Cat. No.: VC7943990
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13312-84-0 |
|---|---|
| Molecular Formula | C8H6ClNO |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2-hydroxyacetonitrile |
| Standard InChI | InChI=1S/C8H6ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H |
| Standard InChI Key | ZECLJEYAWRQVIB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C#N)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(C#N)O)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a chlorine atom at the ortho position, linked to a hydroxynitrile group (). This arrangement creates a sterically congested environment around the hydroxyl and nitrile functionalities, influencing its reactivity and physical properties .
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 167.59 g/mol | |
| Boiling Point | 313.3 ± 27.0 °C (760 mmHg) | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Purity | ≥97% |
The elevated boiling point and density reflect strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile and chlorophenyl groups .
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis method involves the nucleophilic addition of cyanide to 2-chlorobenzaldehyde under basic conditions. A typical procedure includes:
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Dissolving 2-chlorobenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran).
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Adding sodium cyanide and a base (e.g., sodium hydroxide) to facilitate cyanohydrin formation.
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Acidic workup to protonate the intermediate, yielding 2-(2-chlorophenyl)-2-hydroxyacetonitrile.
This method achieves moderate yields (40–60%) and requires careful control of reaction conditions to minimize side products such as dehydrohalogenation or over-reduction.
Chemical Reactivity and Transformations
Functional Group Interactions
The compound’s reactivity is governed by three key groups:
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Nitrile (): Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively.
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Hydroxyl (): Participates in esterification, etherification, and hydrogen-bonding interactions.
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Chlorophenyl: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) or metal-catalyzed cross-coupling reactions.
Reduction Pathways
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to β-amino alcohols, which are key motifs in β-blockers (e.g., propranolol) and antifungal agents . Its chlorinated aromatic ring also lends utility in agrochemical synthesis.
Material Science
The nitrile group’s polarity and the hydroxyl group’s hydrogen-bonding capacity make this compound a candidate for designing supramolecular polymers or liquid crystals .
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